Product packaging for 2-(Aminomethyl)naphthalen-1-amine(Cat. No.:)

2-(Aminomethyl)naphthalen-1-amine

Cat. No.: B11913577
M. Wt: 172.23 g/mol
InChI Key: UTGKVHBCDSSUCB-UHFFFAOYSA-N
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Description

2-(Aminomethyl)naphthalen-1-amine (CAS 204253-76-9) is a naphthalene derivative featuring both a primary amine and an aminomethyl functional group, making it a valuable diamine building block in organic synthesis and chemical research . This structural motif is significant for the development of more complex molecules, including Schiff bases, which are widely studied for their applications in catalysis and materials science . Polycyclic aromatic amines, such as naphthalene derivatives, are an important class of compounds in the research and development of dyes and pigments . As a fine chemical with multiple reactive sites, it serves as a versatile precursor for pharmaceuticals and agrochemicals. For example, structurally similar naphthalenemethanamine compounds are key intermediates in the synthesis of active pharmaceutical ingredients, such as the antifungal agent terbinafine . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11913577 2-(Aminomethyl)naphthalen-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(aminomethyl)naphthalen-1-amine

InChI

InChI=1S/C11H12N2/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7,12-13H2

InChI Key

UTGKVHBCDSSUCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CN

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Aminomethyl Naphthalen 1 Amine Analogues

Diverse Synthetic Routes for Aminomethyl-Substituted Naphthalenes

The introduction of aminomethyl groups onto a naphthalene (B1677914) scaffold can be achieved through several distinct synthetic pathways. These include catalytic methods for direct amination and alkylation, as well as reduction-based approaches starting from nitro or carbonyl precursors.

Catalytic Strategies for Direct Amination and Alkylation of Naphthalene Systems

Direct catalytic amination and alkylation of naphthalene represents an atom-economical approach to synthesizing aminonaphthalenes and their alkylated derivatives.

Direct Amination: A one-step catalytic amination of naphthalene to produce naphthylamine has been developed using vanadium catalysts. rsc.orgresearchgate.netfao.orgscispace.comrsc.org This method offers a high yield and is considered more environmentally friendly than traditional nitration and hydrogenation processes. rsc.orgfao.org The reaction typically employs a V₂O₅/HZSM-5 catalyst and hydroxylamine (B1172632) in an acidic medium. fao.orgrsc.org The active sites for this amination are believed to be the V-O-V and V=O bonds of the monovanadate on the catalyst support, which facilitate the activation of naphthalene and the formation of an active aminating reagent. researchgate.netfao.org

CatalystSupportReagentYield of NaphthylamineReference
V₂O₅HZSM-5Hydroxylamine70% fao.org
V₂O₅/TiO₂-HydroxylamineLower than HZSM-5 rsc.org
V₂O₅/SiO₂-HydroxylamineLower than HZSM-5 rsc.org
V₂O₅/MCM-41-HydroxylamineLower than HZSM-5 rsc.org
This table summarizes the catalytic performance of different vanadium-based catalysts in the direct amination of naphthalene.

Alkylation: The alkylation of naphthalene can be achieved using various alkylating agents and catalysts. For instance, the alkylation of naphthalene with olefins, halides, or alcohols is a common method for producing alkylnaphthalenes. acs.org Zeolite catalysts, particularly those with large pore sizes and containing specific cations, have been employed for the alkylation of naphthalene with long-chain olefins. google.com Ionic liquids, such as Et₃NHCl-AlCl₃, have also been utilized as catalysts for the alkylation of naphthalene with reagents like decalin. acs.org Furthermore, manganese-pincer complexes have been shown to catalyze the α-alkylation of ketones with alcohols, including 2-naphthalenemethanol, via a hydrogen borrowing strategy. acs.org A catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol with allylic alcohols has also been developed using a p-toluenesulfonic acid catalyst. rsc.org

Reduction-Based Approaches for Aromatic Amine Synthesis

Reduction of nitro compounds and reductive amination of carbonyl compounds are well-established and widely used methods for the synthesis of aromatic amines.

Reduction of Nitro-Naphthalenes: The reduction of nitronaphthalenes is a common industrial method for producing naphthylamines. google.comgoogle.com This can be achieved through catalytic hydrogenation using catalysts such as Raney nickel or platinum on carbon (Pd/C). google.comcommonorganicchemistry.comwikipedia.org The reaction is typically carried out at elevated temperatures and pressures. google.comgoogle.com Other reducing agents like iron in acidic media (Bechamp reduction), zinc, or tin(II) chloride can also be employed for this transformation. google.comcommonorganicchemistry.com

Reductive Amination: Reductive amination is a versatile method for converting carbonyl compounds, such as aldehydes and ketones, into amines. wikipedia.orgmasterorganicchemistry.comlibretexts.org This process involves the initial reaction of the carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comlibretexts.org An iridium-catalyzed one-pot reductive amination of carbonyl compounds with nitro compounds has also been developed, where the nitro group is first reduced in situ. nih.gov

Multicomponent Reaction Paradigms in Naphthalene Diamine Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. nih.gov In the context of naphthalene diamine synthesis, MCRs offer a streamlined approach to constructing these valuable scaffolds.

One notable example is the cooperative palladium and copper-catalyzed one-pot synthesis of diamino-substituted naphthalenes from aryl halides, 1,4-bis(trimethylsilyl)butadiyne, and amines. researchgate.net This domino process results in the formation of two C-N bonds, three C-C bonds, and one aromatic ring. researchgate.net Another approach involves the multicomponent condensation of 2-naphthol, aromatic aldehydes, and amides or nitriles, often catalyzed by Lewis or Brønsted acids, to produce 1-amidoalkyl-2-naphthols. mdpi.comscirp.org These amidoalkyl naphthols can serve as precursors to aminomethyl-substituted naphthalenes. The reaction is believed to proceed through the in-situ formation of ortho-quinone methides. mdpi.comscirp.org

Regioselective and Stereoselective Synthesis of Chiral Naphthalene Diamines

The synthesis of chiral naphthalene diamines with specific regioselectivity and stereoselectivity is crucial for their application in areas such as asymmetric catalysis and materials science.

A highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers has been achieved through the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines. nih.govresearchgate.net This reaction is catalyzed by chiral phosphoric acids (CPAs) and utilizes azodicarboxylates as the amino source. nih.govresearchgate.net The stereoselectivity is controlled by π-π interactions and dual hydrogen bonding between the substrate and the catalyst. nih.govresearchgate.net

Furthermore, the highly regioselective synthesis of chiral diamines has been accomplished via a Buchwald-Hartwig amination from camphoric acid derivatives. acs.org The design and synthesis of naphthalene-based chiral strong cation exchangers have also been reported, which incorporate chiral 2-aminocyclohexansulfonic acid as the chiral selector. nih.gov

Derivatization from Precursor Naphthalene Scaffolds (e.g., naphthoquinones, naphthols)

The synthesis of aminomethyl-substituted naphthalenes can also be accomplished by modifying existing naphthalene-based starting materials like naphthoquinones and naphthols.

From Naphthoquinones: Naphthoquinones can serve as versatile precursors for the synthesis of functionalized naphthalenes. For instance, 2,5,8-tribromonaphthoquinone has been synthesized from naphthalene in a multi-step process. researchgate.net The synthesis of fused 1,2-naphthoquinones has been achieved through a one-pot palladium-catalyzed process from simple alkynes, followed by oxidation. rsc.org Menaquinones (vitamin K derivatives), which contain a methylnaphthoquinone core, are often synthesized via Friedel-Crafts alkylation of menadiol. nih.gov Additionally, multicomponent reactions involving lawsone (2-hydroxy-1,4-naphthoquinone) with aldehydes and amines can yield fluorescent hydroxyl naphthalene-1,4-dione derivatives. researchgate.net

From Naphthols: Naphthols are readily available starting materials that can be functionalized to introduce amino and aminomethyl groups. For example, 1-amino-7-naphthol can be synthesized from 1-naphthylamine-7-sulfonic acid by fusion with potassium hydroxide. chemicalbook.com The Bucherer reaction, which involves the reaction of a naphthol with ammonia (B1221849) and an alkali bisulfite, is a classic method for converting naphthols to naphthylamines. google.com The synthesis of 1,2-aminonaphthol hydrochloride can be achieved through the reduction of nitroso-β-naphthol. orgsyn.org Furthermore, amidoalkyl naphthols, which are precursors to aminoalkyl naphthols, are commonly synthesized via multicomponent Mannich-type reactions involving a naphthol, an aldehyde, and an amide or nitrile. mdpi.com

Mechanistic Organic Chemistry and Reactivity Investigations of 2 Aminomethyl Naphthalen 1 Amine Systems

Electron Transfer Processes and Redox Behavior of Naphthalene-Amine Conjugates

Naphthalene-amine conjugates are known for their interesting redox properties, which are influenced by the electron-donating amino groups and the extended π-system of the naphthalene (B1677914) core. mdpi.com The redox behavior of these molecules is a key aspect of their chemistry, playing a role in various applications, including the development of stimulus-responsive materials. nih.govnih.gov

Studies on related systems, such as naphthalene diimide (NDI) conjugated to amino acids, have shown that the redox potential of the NDI moiety can trigger reversible self-assembly processes. nih.gov For instance, under reducing conditions, self-assembled fibrils of phenylalanine-NDI conjugates can transform into non-fibrillar aggregates. nih.gov This change is driven by the formation of NDI radical anions, a process that can be reversed upon reoxidation. nih.govnih.gov The ability to switch between assembled and disassembled states in response to redox stimuli highlights the potential for creating sophisticated, functional materials. nih.gov

The electrochemical properties of amino-substituted naphthalenes have also been investigated. For example, various diaminonaphthalenes and naphthylamines have been studied using electrochemical impedance spectroscopy, revealing their interaction with DNA through intercalation. nih.gov The change in charge transfer resistance upon binding to DNA is dependent on the specific isomer and its binding constant. nih.gov

Furthermore, the electrochemical oxidative homocoupling of N-substituted 2-naphthylamines has been demonstrated as a method for synthesizing 1,1'-binaphthyl-2,2'-diamines (BINAMs). mdpi.com This process proceeds smoothly with good current efficiency, and the substrate scope includes various N-aryl and N-alkyl substituted 2-naphthylamines. mdpi.com Mechanistic studies involving heterocoupling reactions suggest that the reaction is influenced by the electronic properties of the substituents. mdpi.com

The redox potentials of aminonaphthoquinones, which can be formed from dihydroxynaphthalenes, have been estimated using polarography. For example, the reduction potentials of 4-amino-1,2-naphthoquinone (B1620441) and 4-ethylamino-1,2-naphthoquinone were found to be -96 and -112 mV, respectively. asm.org These values are significant in understanding the role of these compounds as redox mediators in biological and chemical systems. asm.org

Nucleophilic Reactivity and Electrophilic Substitution Patterns

The amino groups of 2-(aminomethyl)naphthalen-1-amine are nucleophilic centers, capable of reacting with a variety of electrophiles. The reactivity of amines as nucleophiles is a well-established principle in organic chemistry, with primary and secondary amines readily participating in nucleophilic substitution and addition reactions. youtube.com The lone pair of electrons on the nitrogen atom is responsible for this nucleophilic character. youtube.com

The nucleophilicity of amines generally increases with the degree of alkyl substitution, following the trend of NH3 < primary amines < secondary amines. masterorganicchemistry.com However, steric hindrance can play a significant role, with bulky amines exhibiting reduced nucleophilicity. masterorganicchemistry.com Tertiary amines, while more basic, can be less nucleophilic than secondary amines due to increased steric bulk. masterorganicchemistry.com

In the context of electrophilic aromatic substitution, the naphthalene ring system is more reactive than benzene (B151609). libretexts.org Substitution on naphthalene predominantly occurs at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.orgyoutube.comvaia.comonlineorganicchemistrytutor.com The intermediate for 1-substitution allows for resonance structures where one of the rings remains fully aromatic, which is more stable than the intermediate for 2-substitution. libretexts.orgyoutube.com

However, the substitution pattern can be influenced by reaction conditions. For example, the sulfonation of naphthalene can yield the 2-substituted product under thermodynamic control at higher temperatures, while the 1-substituted product is favored under kinetic control at lower temperatures. libretexts.orgyoutube.com Similarly, Friedel-Crafts acylation can be directed to the 2-position by changing the solvent from carbon disulfide to nitrobenzene. libretexts.org

The presence of the amino groups in this compound will further influence the electrophilic substitution pattern, generally directing incoming electrophiles to the ortho and para positions relative to the amino groups. The interplay between the directing effects of the two amino groups and the inherent reactivity of the naphthalene ring system leads to complex substitution patterns.

Recent research has demonstrated the direct enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, catalyzed by chiral phosphoric acids, to construct atroposelective naphthalene-1,2-diamines. nih.gov This reaction proceeds via a dual hydrogen-bonding intermediate, highlighting the role of the N-H bond's acidity and the nucleophilicity of the naphthalene ring. nih.gov

Condensation Reactions and Imine Formation with Aldehyde and Ketone Substrates

Primary amines, such as the two amino groups in this compound, readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.orglibretexts.orglibretexts.org This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

The mechanism of imine formation is a reversible, acid-catalyzed process. libretexts.orglibretexts.orglibretexts.org It involves the initial nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org Subsequent proton transfer and acid-catalyzed dehydration lead to the formation of an iminium ion, which then loses a proton to yield the final imine product. libretexts.orglibretexts.org

The pH of the reaction medium is a critical factor for successful imine formation. lumenlearning.comlibretexts.org A slightly acidic environment (around pH 5) is generally optimal. lumenlearning.comlibretexts.org If the pH is too high, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, hindering the elimination of water. lumenlearning.comlibretexts.org Conversely, if the pH is too low, the amine reactant becomes protonated, rendering it non-nucleophilic. lumenlearning.comlibretexts.org

The reaction of this compound with aldehydes or ketones can lead to the formation of mono- or di-imines, depending on the stoichiometry and reaction conditions. These imine derivatives are valuable intermediates in the synthesis of more complex molecules, including various heterocyclic systems.

It is important to note that while primary amines form imines, secondary amines react with aldehydes and ketones to produce enamines, which are characterized by a C=C-N linkage. lumenlearning.comlibretexts.orgyoutube.com

Table 1: Products of Condensation Reactions with Various Carbonyl Compounds
Carbonyl CompoundAmine TypeProduct
AldehydePrimary AmineImine (Schiff Base)
KetonePrimary AmineImine (Schiff Base)
AldehydeSecondary AmineEnamine
KetoneSecondary AmineEnamine

Intramolecular Cyclization and Heterocycle Formation

The structure of this compound, with two amino groups positioned on the naphthalene scaffold, provides a versatile platform for intramolecular cyclization reactions to form a variety of heterocyclic systems. The proximity of the aminomethyl group at the 2-position and the amino group at the 1-position allows for the formation of fused ring systems.

For instance, condensation with suitable dicarbonyl compounds or their equivalents can lead to the formation of nitrogen-containing heterocyclic rings fused to the naphthalene core. The specific heterocycle formed will depend on the nature of the cyclizing agent.

While direct examples of intramolecular cyclization of this compound are not prevalent in the provided search results, analogous reactions are well-documented. For example, the synthesis of 1,2-dihydro[c] nih.govnih.govnaphthyridines has been achieved through a gold-catalyzed intramolecular cyclization and condensation of 2-aminophenyl prop-2-yn-1-yl enaminones. rsc.org This transformation involves a 6-endo-dig cyclization followed by condensation to form new C-C and C-N bonds. rsc.org

Furthermore, the reaction of 2-aminobenzylamines with aldehydes and ketones under various conditions has been shown to produce 1,2,3,4-tetrahydroquinazolines through a cyclo-condensation reaction. researchgate.net This highlights the potential for the amino groups of a diamine system to react with a single carbonyl-containing molecule to form a heterocyclic ring.

The formation of α-hydroxyamides from aldehydes/ketones and amines, enabled by TMSCF2Br, demonstrates a tunable reaction pathway that can either lead to intramolecular cyclization or intermolecular hydrolysis, depending on the role of the TMS-protecting group. rsc.org

Oxidative Reaction Pathways of Aminonaphthalenes

Aminonaphthalenes, including this compound, are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of amines is a fundamental process in organic chemistry and can involve the addition of oxygen or the removal of hydrogen. youtube.com

Primary amines can be oxidized to nitroalkanes, often proceeding through intermediate species like alkyl hydroxylamines and nitroso compounds. youtube.com Secondary amines are typically oxidized to dialkyl hydroxylamines. youtube.com Tertiary amines can be oxidized to tertiary amine oxides. youtube.com

In the context of aminonaphthalenes, oxidative coupling is a significant reaction pathway. For example, an efficient aerobic oxidative coupling of N-substituted 2-aminonaphthalenes to prepare 1,1'-binaphthyl-2,2'-diamines (BINAMs) has been developed using a homogenous nonheme iron catalyst. acs.org The proposed mechanism suggests that the key step is the coupling between an iron-peroxo complex and the 2-aminonaphthalene. acs.org

Furthermore, hypervalent iodine reagents have been used to promote the twofold oxidative coupling of amines with amides and thioamides, leading to the formation of oxazoles and thiazoles. nih.gov The reaction of 2-naphthylamine (B18577) with N,N-dimethylformamide (DMF) in the presence of a hypervalent iodine reagent resulted in a naphthyl-fused oxazole. nih.gov This demonstrates a divergent reaction pathway where the amine participates in a cyclization reaction under oxidative conditions.

The oxidation of amines can also be catalyzed by electrogenerated species. For instance, an electrogenerated 3,4-azaquinone has been shown to catalyze the oxidation of unactivated primary aliphatic amines, acting as a small-molecule mimic of amine oxidases. nih.gov

Coordination Chemistry and Ligand Design Principles for 2 Aminomethyl Naphthalen 1 Amine

Rational Design of Polyamine Ligands Based on Naphthalene (B1677914) Scaffolds

The design of polyamine ligands built upon naphthalene scaffolds is a strategic approach to developing chelating agents with predictable coordination behavior. nih.govnih.govuaeu.ac.ae The rigid naphthalene backbone provides a pre-organized framework that can position donor atoms in specific spatial arrangements, influencing the geometry and stability of the resulting metal complexes. The introduction of amine functionalities, as in 2-(Aminomethyl)naphthalen-1-amine, furnishes the ligand with potent donor sites for metal coordination.

The rational design process often involves computational modeling to predict the binding affinities and preferred coordination geometries of the ligand with various metal ions. nih.gov This allows for the targeted synthesis of ligands with optimized properties for specific applications. The bulky naphthalene group can also impart steric hindrance around the metal center, which can be exploited to control the reactivity and stability of the complex. Furthermore, the aromatic nature of the naphthalene ring system can participate in π-stacking interactions, which can play a role in the supramolecular assembly of coordination compounds.

Synthesis and Structural Elucidation of Transition Metal Complexes

The synthesis of transition metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can then be isolated and purified using standard techniques such as crystallization. The structural elucidation of these complexes is crucial for understanding their coordination chemistry and is achieved through a combination of spectroscopic and crystallographic methods.

Diverse Coordination Modes of Naphthalene Diamine Ligands (e.g., bidentate, tridentate)

Naphthalene diamine ligands, including this compound, can exhibit a variety of coordination modes depending on the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. nih.gov The two amine groups can coordinate to a single metal center in a bidentate fashion, forming a stable chelate ring. libretexts.org This is a common coordination mode for this type of ligand.

In some cases, if other donor atoms are present on the naphthalene scaffold or if the ligand is part of a larger, more complex molecular structure, it could potentially act as a tridentate or even higher denticity ligand. libretexts.org The flexibility of the aminomethyl arm allows for some conformational freedom, which can accommodate different coordination geometries. The specific coordination mode adopted will ultimately be dictated by the electronic and steric requirements of the metal center.

Spectroscopic and Crystallographic Characterization of Metal Complexes

A comprehensive characterization of the synthesized metal complexes is essential to confirm their identity and to gain insight into their structure and bonding. nih.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the coordination of the amine groups to the metal ion. Upon complexation, the N-H stretching and bending vibrations in the IR spectrum of the ligand will typically shift to lower or higher frequencies, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can indicate the binding sites.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complex, which can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding.

Crystallographic Techniques:

A hypothetical data table summarizing the characterization of a transition metal complex with this compound is presented below.

ComplexMetal IonCoordination ModeKey IR Peaks (cm⁻¹)Selected ¹H NMR Shifts (ppm)
[M(L)Cl₂]M = Cu(II)Bidentateν(N-H): 3250, 3180δ(NH₂): 4.5, 5.2
δ(N-H): 1580δ(CH₂): 3.8
[M(L)₂(NO₃)₂]M = Ni(II)Bidentateν(N-H): 3265, 3190δ(NH₂): 4.3, 5.0
δ(N-H): 1575δ(CH₂): 3.7

Influence of Ligand Steric and Electronic Parameters on Metal Center Geometry and Stability

The steric and electronic properties of the this compound ligand play a crucial role in determining the geometry and stability of its metal complexes. illinois.edulu.se

The bulky naphthalene group imposes significant steric constraints around the metal center. This steric hindrance can influence the coordination number of the metal ion, often favoring lower coordination numbers. It can also dictate the preferred geometric arrangement of the ligands to minimize steric repulsions. For instance, a square planar or a distorted tetrahedral geometry might be favored over an octahedral geometry in some cases.

Advanced Architectures in Coordination Polymers and Metal-Organic Frameworks

The principles of coordination chemistry extend beyond discrete mononuclear or dinuclear complexes to the construction of extended structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.netdoabooks.org These materials are formed by linking metal ions or clusters with organic ligands, known as linkers, to create one-, two-, or three-dimensional networks. nih.govresearchgate.net

The bifunctional nature of this compound, with its two amine donor groups, makes it a potential candidate for use as a linker in the synthesis of CPs and MOFs. mdpi.comresearchgate.net The rigid naphthalene backbone can provide structural integrity to the resulting framework, while the amine groups can coordinate to metal centers, propagating the network structure.

The design of CPs and MOFs based on this ligand would involve the careful selection of metal ions with appropriate coordination geometries and the control of reaction conditions to favor the formation of the desired extended architecture. The resulting materials could exhibit interesting properties such as porosity, which could be exploited for applications in gas storage, separation, and catalysis. While the direct use of this compound in well-documented CPs or MOFs is not extensively reported, the fundamental principles of ligand design and coordination chemistry suggest its potential in this area.

Catalytic Applications of Naphthalene Based Amine Ligands and Complexes

Homogeneous Catalysis with Naphthalene (B1677914) Diamine Complexes

Complexes derived from naphthalene diamines, including 2-(Aminomethyl)naphthalen-1-amine, are effective in homogeneous catalysis. These ligands coordinate with various transition metals to form catalysts that are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. For instance, ruthenium complexes with these ligands have been used for the hydrogenation of amides. nih.gov Specifically, a [Ru-PNP] complex has demonstrated the ability to catalyze the deoxygenative hydrogenation of lactams. nih.gov The mechanism often involves a metal-ligand cooperation where the amine moiety of the ligand plays a crucial role in activating the substrate or the catalyst itself. nih.gov

Palladium complexes incorporating aminomethyl ligands have also been explored. nih.gov These complexes can be prepared through the oxidative addition of aminals or N,O-acetals to a Pd(0) species. nih.gov The resulting aminomethyl cyclopalladated complexes exhibit electrophilicity at both the palladium center and the methylene (B1212753) site, enabling a range of aminomethylation reactions. nih.gov

Heterogeneous Catalysis Incorporating Immobilized Naphthalene Amine Derivatives

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have focused on immobilizing naphthalene amine derivatives onto solid supports. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous catalysis.

Naphthalene-based polymers have been synthesized and utilized as supports for palladium catalysts in Suzuki cross-coupling reactions. nih.govmdpi.comresearchgate.net These polymers, created through Friedel-Crafts crosslinking of naphthalene, can be functionalized with groups like -SO3H or -NO2 to modify their porosity and surface properties. nih.govmdpi.com The resulting supported palladium catalysts, containing either Pd(II) species or Pd(0) nanoparticles, have shown high efficiency and selectivity in the coupling of 4-bromoanisole (B123540) with phenylboronic acid. nih.govmdpi.comresearchgate.net The polymer support not only facilitates catalyst recovery but can also influence the distribution and stability of the catalytically active palladium phase. nih.govmdpi.com

Asymmetric Catalysis Driven by Chiral Naphthalene Amine Ligands

Chiral naphthalene amine ligands are pivotal in the field of asymmetric catalysis, where the synthesis of enantiomerically pure compounds is the primary goal. sigmaaldrich.com These ligands, when complexed with a metal center, create a chiral environment that directs the stereochemical outcome of a reaction.

A significant application lies in the synthesis of N-C atropisomers, which are chiral due to restricted rotation around a nitrogen-carbon bond. nih.gov Chiral phosphoric acids have been used to catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines with azodicarboxylates, yielding atroposelective naphthalene-1,2-diamines with high enantiomeric excess. nih.gov This strategy relies on concerted control through π-π interactions and dual hydrogen-bonding. nih.gov

Furthermore, chiral diamines derived from naphthalene have been employed as organocatalysts in various asymmetric transformations, including the Baylis-Hillman reaction. tohoku.ac.jp These catalysts, which can be prepared from readily available starting materials like proline, have proven effective in promoting the reaction between aldehydes and methyl vinyl ketone with good enantioselectivity. tohoku.ac.jp The development of such catalysts is crucial for accessing a wide range of chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. sigmaaldrich.com

Catalytic Transformations Involving Oxidation and Reduction Reactions

Naphthalene-based amine ligands and their complexes are also involved in a range of catalytic oxidation and reduction reactions. The naphthalene moiety itself can undergo oxidation to form valuable products like 1,4-naphthoquinone. nih.gov High-valent metal-oxo and metal-hydroxo species have been investigated for their ability to oxidize the relatively inert C-H bonds of naphthalene. nih.gov For instance, a manganese(IV)-bis(hydroxo) complex has been shown to oxidize naphthalene to 1,4-naphthoquinone. nih.gov

In the realm of reductions, catalytic hydrogenation of naphthalene and its derivatives is a key industrial process. researchgate.netepa.gov Ruthenium catalysts have been shown to be effective for the indirect anodic oxidation of naphthalene and 2-methylnaphthalene (B46627) to their respective quinones. researchgate.net Conversely, rhodium catalysts have been used for the hydrogenation of naphthalenes to tetralins under mild conditions. researchgate.net The presence of amine functionalities on the naphthalene ring can influence the regioselectivity of these hydrogenation reactions. researchgate.net

Manganese(III) complexes with salen-type Schiff base ligands, which can be derived from the condensation of diamines with salicylaldehyde (B1680747) derivatives, have demonstrated catalytic activity in the aerobic oxidation of various substrates. nih.gov These complexes can catalyze the oxidation of 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol, as well as the epoxidation of styrene. nih.gov

Applications in C-C and C-N Bond Formation Catalysis

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis, and catalysts derived from naphthalene-based amines play a significant role in these transformations. rsc.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic chemistry. Naphthalene-based polymers have been successfully used as supports for palladium catalysts in the Suzuki-Miyaura cross-coupling reaction, which forms C-C bonds. mdpi.comresearchgate.net These supported catalysts exhibit high activity and selectivity for the coupling of aryl halides with boronic acids. mdpi.comresearchgate.net Gold-catalyzed intramolecular double C-C bond formation has also been used for the asymmetric dearomatization of 1-aminonaphthalene derivatives. nih.gov

In the area of C-N bond formation, palladium-catalyzed amination reactions are widely used. acs.org The development of efficient ligands is crucial for these reactions. While direct applications of this compound in this context are still emerging, the broader class of naphthalene-based ligands has been instrumental. For example, nickel-catalyzed Buchwald-Hartwig amination of tosylates has been achieved using N-heterocyclic carbene ligands derived from acenaphthylene, a related polycyclic aromatic hydrocarbon. mdpi.com Furthermore, a silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates has been reported, offering a direct route to 4-aminated 1-naphthylamine derivatives. mdpi.com The cross-dehydrogenative coupling (CDC) reaction provides another metal-free approach for the double C-H amination of certain naphthylamine derivatives. nih.gov

Below is a data table summarizing the catalytic applications discussed:

Catalytic ApplicationCatalyst/Ligand SystemReaction TypeSubstrate ExampleProduct Example
Homogeneous Catalysis [Ru-PNP] complexDeoxygenative HydrogenationLactamsAmines
Heterogeneous Catalysis Pd on Naphthalene-based polymerSuzuki Cross-Coupling4-bromoanisole, phenylboronic acid4-methoxybiphenyl
Asymmetric Catalysis Chiral Phosphoric AcidC-H AminationN-aryl-2-naphthylamineAtroposelective naphthalene-1,2-diamine
Oxidation Reaction Manganese(IV)-bis(hydroxo) complexC-H OxidationNaphthalene1,4-naphthoquinone
Reduction Reaction Rhodium complexHydrogenationNaphthaleneTetralin
C-C Bond Formation Pd on Naphthalene-based polymerSuzuki Cross-Coupling4-bromoanisole, phenylboronic acid4-methoxybiphenyl
C-N Bond Formation Silver(I) catalystC-H Amination1-Naphthylamine derivative4-aminated 1-naphthylamine derivative

Advanced Theoretical and Computational Investigations of 2 Aminomethyl Naphthalen 1 Amine

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals (e.g., DFT, PM3)

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Aminomethyl)naphthalen-1-amine. Methods like Density Functional Theory (DFT) and the semi-empirical Parameterized Model 3 (PM3) are employed to model its structure and electronic properties.

DFT, particularly with functionals like Becke-3-Lee-Yang-Parr (B3LYP) and basis sets such as 6-311++G(d,p), is a preferred method for achieving a balance between accuracy and computational cost. nih.govnih.gov These calculations optimize the molecule's geometry to its ground state and determine the energies and shapes of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability, chemical reactivity, and the energy of electronic excitations. nih.govsamipubco.com A smaller energy gap suggests higher reactivity.

For aromatic amines and naphthalene (B1677914) derivatives, the HOMO is typically a π-orbital delocalized over the naphthalene ring system and the amino groups, while the LUMO is a π*-antibonding orbital. The presence of both an amino group and an aminomethyl group on the naphthalene core influences the electron distribution and orbital energies. The amino group (-NH2) acts as a strong electron-donating group, raising the energy of the HOMO, while the aminomethyl group (-CH2NH2) has a lesser, primarily inductive, effect.

Analysis of the molecular electrostatic potential (MEP) map, another output of these calculations, helps identify the electron-rich and electron-poor regions of the molecule. nih.govresearchgate.net For this compound, the nitrogen atoms of the amino and aminomethyl groups are expected to be the primary sites for electrophilic attack due to their high electron density.

Table 1: Representative Quantum Chemical Properties of Naphthalene Derivatives

PropertyDescriptionTypical Calculated Value (Naphthalene)Reference
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.13 eV (DFT/aug-cc-pVQZ) samipubco.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-1.38 eV (DFT/aug-cc-pVQZ) samipubco.com
HOMO-LUMO Gap (Egap)Energy difference between HOMO and LUMO4.75 eV (DFT/aug-cc-pVQZ) samipubco.com

Note: Values are for the parent naphthalene molecule and serve as a reference. The presence of amino and aminomethyl substituents on this compound would alter these values, generally leading to a smaller HOMO-LUMO gap.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the pathways of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. DFT calculations can map out the potential energy surface of a reaction involving this compound.

For instance, in reactions involving electrophilic substitution on the naphthalene ring or reactions at the amino groups, computational models can predict the most likely sites of reaction. By calculating the energies of possible intermediates and transition states, the reaction mechanism can be inferred. Studies on related naphthylamines have used DFT to investigate reaction thermochemistry and the decomposition of intermediates. researchgate.net

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Vibrational frequency analysis is then performed to confirm the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy of the reaction can then be determined from the energy difference between the reactants and the transition state. These theoretical models provide insights into reaction kinetics and selectivity.

Prediction of Spectroscopic Properties and Experimental Correlation

Quantum chemical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational spectra can be calculated using DFT methods. nih.gov The computed vibrational frequencies correspond to specific molecular motions, such as N-H stretching, C-H stretching, C-N stretching, and aromatic ring vibrations. For primary amines, characteristic asymmetric and symmetric N-H stretching vibrations are expected in the 3400-3500 cm-1 region. libretexts.org Aromatic C-N stretching absorptions are typically found between 1200 and 1350 cm-1. libretexts.org While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (1H and 13C) can also be predicted computationally. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane, TMS) and can be correlated with experimental spectra to aid in signal assignment. For instance, protons on carbons adjacent to the nitrogen in the aminomethyl group would be expected in a different region than the aromatic protons of the naphthalene ring. libretexts.orgnih.gov

Table 2: Predicted vs. Characteristic Experimental IR Frequencies for Aminonaphthalene Structures

Vibrational ModeCharacteristic Experimental Range (cm-1)Predicted Range (cm-1) (Scaled DFT)Reference
N-H Stretch (Primary Amine)3400 - 3500Correlates after scaling libretexts.org
Aromatic C-H Stretch3000 - 3100Correlates after scaling pressbooks.pub
Aliphatic C-H Stretch2850 - 3000Correlates after scaling pressbooks.pub
Aromatic C=C Stretch1450 - 1600Correlates after scaling pressbooks.pub
Aromatic C-N Stretch1200 - 1350Correlates after scaling libretexts.org

Molecular Docking and Interaction Profiling in Ligand-Target Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and materials science for understanding intermolecular interactions at the atomic level.

In the context of this compound, molecular docking simulations can be used to model its interaction with a specific protein target. The process involves preparing the 3D structures of both the ligand and the target protein. The ligand's conformational flexibility is often considered, allowing it to adapt its shape to fit the binding site. nih.gov

Docking algorithms then sample a large number of possible binding poses and use a scoring function to rank them. This scoring function estimates the binding affinity (e.g., in kcal/mol), with lower scores typically indicating a more favorable interaction. nih.gov

The output of a docking study provides a detailed theoretical model of the ligand-target complex. This model highlights key intermolecular interactions, such as:

Hydrogen bonds: The primary amine (-NH2) and aminomethyl (-CH2NH2) groups of the ligand are potential hydrogen bond donors, while the nitrogen atoms can also act as acceptors.

π-π stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with aromatic amino acid residues of the protein (e.g., Phenylalanine, Tyrosine, Tryptophan).

By analyzing the interaction profile, researchers can form hypotheses about which parts of the molecule are essential for binding. This theoretical insight is invaluable for designing new molecules with potentially improved binding characteristics. researchgate.net

Table 3: Example of a Theoretical Molecular Docking Interaction Profile

ParameterDescription
Target ProteinA hypothetical protein with a defined binding pocket.
Binding Energy (Score)Predicted binding affinity (e.g., -8.5 kcal/mol).
Interacting ResiduesSpecific amino acids in the protein's active site predicted to interact with the ligand.
Hydrogen BondsPredicted H-bonds between the ligand's amino groups and residues like Aspartic Acid or Glutamine.
Pi-Pi StackingPredicted stacking interaction between the naphthalene ring and a Phenylalanine residue.

Note: This table is illustrative of the data generated from a molecular docking simulation and is not based on a specific experimental study of this compound.

Supramolecular Chemistry and Functional Material Development

Host-Guest Recognition Phenomena and Molecular Encapsulation

Host-guest chemistry, a cornerstone of supramolecular science, involves the complexation of a "guest" molecule within a "host" molecule, driven by non-covalent interactions. wikipedia.org While specific studies on the encapsulation of 2-(aminomethyl)naphthalen-1-amine are not extensively documented, the behavior of related naphthalene (B1677914) derivatives provides significant insights into its potential as a guest molecule.

Naphthalene moieties are frequently employed as guests in various host systems due to their size, shape, and electron-rich nature. For instance, the encapsulation of electron-rich naphthalene molecules within the pores of a metal-organic framework (MOF) constructed from π-electron-deficient naphthalene diimide units has been shown to dramatically enhance the fluorescence of the resulting host-guest complex. nih.gov This phenomenon is attributed to the charge-transfer interactions between the host and guest. Similarly, water-soluble macrocycles based on naphthalene have been synthesized, which can strongly bind cationic guests in a "molecular clip" fashion, with high association constants. rsc.org

In the context of this compound, the protonated aminomethyl and amino groups would render the molecule cationic, making it a suitable guest for anionic hosts or hosts with electron-rich cavities. The encapsulation process is a complex interplay of displacing solvent molecules from the host's cavity and the host deforming to accommodate the guest. acs.org Molecular simulations of a [Ga₄L₆]¹²⁻ metallocage, where L is a naphthalene-based ligand, have detailed the energetic barriers and binding energies associated with encapsulating cationic guests. acs.org These studies reveal key steps such as initial ion-pair formation and the rotation of the host's naphthalene ligands to allow the guest's entry. acs.org

The table below summarizes the association constants for a synthesized water-soluble naphthalene-based macrocyclic host with various guest molecules, illustrating the strength of these non-covalent interactions.

Guest MoleculeAssociation Constant (Kₐ) in M⁻¹
Methyl viologen1.2 x 10⁷
Benzyl viologen8.0 x 10⁶
Adamantyltrimethylammonium iodide2.5 x 10⁶

This table is based on data for a naphthalene-based macrocyclic host and is intended to be illustrative of the types of interactions possible.

Design and Engineering of Chemosensors for Specific Analytes (excluding biological/clinical sensing outcomes)

Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as a color change or fluorescence enhancement or quenching. nih.gov Naphthalene and its derivatives are excellent candidates for the fluorescent component of chemosensors due to their inherent photophysical properties, including high quantum yields and photostability. nih.govresearchgate.net The amino groups on this compound provide convenient handles for synthetic modification, allowing for the attachment of specific receptor units for target analytes.

A common strategy in chemosensor design is to create a system where the binding of an analyte to the receptor perturbs the electronic properties of the fluorophore, leading to a change in its emission. For example, a colorimetric and fluorescent chemosensor for Fe³⁺ ions in water was developed based on poly(1-aminonaphthalene). nih.gov This polymer exhibited high selectivity and sensitivity, with a distinct color change from purple to yellow and a "turn-off" fluorescence response upon binding Fe³⁺. nih.gov

Similarly, Schiff base derivatives of naphthaldehyde have been extensively used to create selective chemosensors. A sensor synthesized from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) showed high selectivity for Al³⁺ ions in both ethanol (B145695) and buffered aqueous solutions, with a detection limit in the nanomolar range. rsc.org Another Schiff base sensor, created by coupling nicotinic hydrazide with 2-hydroxy-1-naphthaldehyde, also demonstrated a highly sensitive fluorescence enhancement in the presence of Al³⁺. researchgate.net The sensing mechanism in these systems often involves the chelation of the metal ion by the sensor molecule, which can restrict intramolecular rotation or modify photoinduced electron transfer (PET) processes, thereby "switching on" the fluorescence.

Derivatives of 2-methyl-1-naphthylamine have also been incorporated into ferrocene-based ligands for the chromogenic and electrochemical sensing of Hg²⁺. sigmaaldrich.com These examples underscore the versatility of the aminonaphthalene scaffold in the design of chemosensors for various non-biological analytes.

Sensor Based OnAnalyteDetection MethodDetection Limit
Poly(1-aminonaphthalene)Fe³⁺Colorimetric & Fluorescence Quenching1.04 mg L⁻¹
Naphthaldehyde-diethylenetriamine Schiff baseAl³⁺Fluorescence Enhancement1.0 x 10⁻⁷ M (in HEPES buffer)
2-hydroxy-1-naphthaldehyde & 2-aminothiophenolAcO⁻, F⁻, H₂PO₄⁻Colorimetric1.1 x 10⁻⁷ M (for AcO⁻)

This table summarizes the performance of various naphthalene-based chemosensors for non-biological analytes.

Self-Assembly Processes and Hierarchical Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.net The structure of this compound, with its hydrogen-bond donating amino groups and a π-rich naphthalene core, is predisposed to participate in such processes. Hydrogen bonding between the amino groups and π-π stacking of the naphthalene rings are powerful directional forces for building supramolecular architectures.

Research on related diaminonaphthalene compounds has demonstrated their ability to form complex, layered crystal structures. For example, the co-crystallization of naphthalene-1,5-diaminium cations with hydrogen (5-carboxypyridin-3-yl)phosphonate anions results in a three-dimensional supramolecular architecture. nih.gov In this structure, the anionic components form hydrogen-bonded monolayers, and the diaminonaphthalene cations are situated between these layers, connecting them through multiple hydrogen bonds and balancing the charge. nih.gov This illustrates how the aminonaphthalene framework can direct the formation of highly organized, extended structures.

The construction of functional supramolecular architectures often relies on the specific design of ligands that can self-assemble in a controlled manner. A ligand containing both a tris(pyrazolyl)methane unit for metal coordination and a 1,8-naphthalimide (B145957) unit for π-π stacking has been shown to form one-dimensional spiral or linear structures upon complexation with metal ions. researchgate.net The final architecture is dictated by the interplay between the coordination bonds and the strong, interlocked π-π stacking of the naphthalimide units. researchgate.net These examples highlight the potential of using derivatives of this compound as building blocks for creating materials with controlled nanoscale organization.

Integration into Advanced Functional Materials (e.g., optoelectronic applications, non-biological sensing platforms)

The unique electronic and photophysical properties of the naphthalene core make its derivatives, including this compound, valuable components for advanced functional materials. These materials find applications in fields ranging from organic electronics to environmental remediation.

In the area of optoelectronics, naphthalene diimide (NDI)-based conjugated polymers are among the most studied materials for electron transport in devices like organic field-effect transistors (OFETs) and as non-fullerene acceptors in organic photovoltaics. nih.gov The performance of these materials is highly dependent on the molecular packing and intermolecular interactions. Encapsulating parts of the polymer backbone can control aggregation and improve photoluminescence quantum yields. nih.govacs.org The amino groups of this compound could be used to polymerize or graft the molecule onto other structures, potentially creating new n-type materials.

Furthermore, aminonaphthalene derivatives are being explored for a variety of material applications. For instance, 2-methyl-1-naphthylamine is used in the fabrication of hybrid composite materials designed for the removal of arsenic from water. sigmaaldrich.com It can also be electropolymerized to form thin films with specific redox properties. sigmaaldrich.com Computational studies using density functional theory (DFT) have investigated various 4-aminonaphthalene derivatives as potential corrosion inhibitors for iron surfaces, with some showing strong performance due to favorable interactions with the metal surface. jeires.com These applications demonstrate the broad potential for integrating this compound and its derivatives into functional materials platforms for sensing, catalysis, and environmental applications.

Q & A

Basic: What are the common synthetic routes for 2-(Aminomethyl)naphthalen-1-amine, and how are reaction conditions optimized?

Methodological Answer:
The synthesis of this compound typically involves functionalizing the naphthalene ring with an aminomethyl group. A common approach is bromination followed by nucleophilic substitution :

  • Bromination : Naphthalen-1-amine derivatives are brominated using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0°C to introduce a bromine atom .
  • Amination : The brominated intermediate undergoes substitution with methylamine (CH₃NH₂) under controlled conditions (e.g., using Pd catalysts for cross-coupling reactions) to introduce the aminomethyl group .
    Optimization : Temperature (<50°C), solvent polarity (e.g., DMF for Pd catalysis), and stoichiometric ratios (1:1.2 amine:bromide) are critical to minimize by-products like di-substituted derivatives .

Basic: How is the purity of this compound assessed in laboratory settings?

Methodological Answer:
Purity is evaluated using analytical techniques :

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
  • Column Chromatography : Purifies crude products using gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) .
  • Spectroscopy :
    • ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, aminomethyl -CH₂- at δ 3.5–4.0 ppm) .
    • IR Spectroscopy verifies NH₂ stretches (~3350 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .

Advanced: What strategies mitigate by-product formation during the synthesis of this compound?

Methodological Answer:
By-products like di-aminated derivatives or oxidation products arise due to competing reactions. Mitigation strategies include:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) enhance regioselectivity for mono-substitution .
  • Inert Atmosphere : Reactions conducted under N₂/Ar prevent oxidation of the amine group .
  • Low-Temperature Quenching : Halting reactions at 90% conversion (monitored via TLC) reduces over-substitution .

Advanced: How do steric and electronic effects influence the reactivity of this compound in substitution reactions?

Methodological Answer:
The naphthalene ring and aminomethyl group create distinct reactivity:

  • Steric Effects : The bulky naphthalene ring hinders electrophilic attack at the 1-position, favoring reactivity at the 2-position .
  • Electronic Effects : The electron-donating NH₂ group activates the ring toward electrophilic substitution (e.g., nitration at the 4-position) but deactivates it toward nucleophilic attacks .
    Case Study : In Pd-catalyzed cross-coupling, steric hindrance reduces yields for bulky substrates, requiring larger catalyst loadings (5 mol% Pd) .

Data Contradiction: How can researchers resolve discrepancies in reported reaction yields for similar naphthalene derivatives?

Methodological Answer:
Discrepancies often stem from variable reaction parameters :

  • Catalyst Purity : Impure Pd sources (e.g., PdCl₂ vs. Pd(OAc)₂) alter turnover numbers .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) vs. non-polar (toluene) impact reaction kinetics .
  • Analytical Calibration : Standardize HPLC/GC methods with internal standards (e.g., anthracene) to ensure yield accuracy .

Advanced: What spectroscopic and computational methods best characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves bond lengths (C-N: ~1.45 Å) and dihedral angles between the naphthalene and aminomethyl groups .
  • DFT Calculations : Predicts HOMO/LUMO energies to assess reactivity (e.g., nucleophilic HOMO at NH₂ group) .
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 172.12) and isotopic patterns .

Application: In what non-pharmaceutical research areas is this compound utilized?

Methodological Answer:

  • Materials Science : Serves as a ligand for metal-organic frameworks (MOFs) due to its chelating NH₂ group .
  • Biological Probes : Functionalized with fluorophores (e.g., dansyl chloride) for studying enzyme-substrate interactions via fluorescence quenching .
  • Organic Electronics : Incorporated into conductive polymers (e.g., polyaniline analogs) for charge-transfer studies .

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